N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Description
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, also known as N4-acetyl-2'-O-methylcytidine (ac4Cm), is a modified nucleoside derivative. Its structure comprises a cytosine base acetylated at the N4 position and a ribose sugar substituted with a methoxy group at the 2'-hydroxyl position . This compound is cataloged under MODOMICS code 042C and is associated with roles in RNA modification and metabolic pathways. Its IUPAC name reflects the stereochemistry of the sugar moiety (oxolan-2-yl) and the acetylated pyrimidine ring .
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYFZABPLDFELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves the reaction of a pyrimidine derivative with a tetrahydrofuran derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the oxo group can produce a dihydropyrimidine derivative .
Scientific Research Applications
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of cytidine analogs modified at the nucleobase, sugar moiety, or both. Below is a systematic comparison with structurally related derivatives:
Modifications to the Sugar Moiety
(a) N-Acetyl-2'-deoxy-2',2'-difluorocytidine
- IUPAC Name : N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
- Key Features : The 2'-deoxy-2',2'-difluoro substitution replaces the 2'-methoxy group in ac4Cm. This modification enhances metabolic stability by resisting enzymatic degradation, making it relevant in antiviral therapies .
- Molecular Weight : 305.235 g/mol .
(b) 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU)
Modifications to the Nucleobase
(a) N4-Benzoyl-5-Methyl-2′-deoxycytidine
- IUPAC Name : N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
- Key Features : A benzoyl group replaces the acetyl group at N4, and a methyl group is added at C3. This derivative is used in oligonucleotide synthesis for enhanced base-pairing stability .
- Molecular Weight : 345.3 g/mol .
(b) N4-Anisoylcytidine
- Key Features: Substitution with a 4-methoxybenzoyl (anisoyl) group at N3.
Hybrid Modifications (Base and Sugar)
(a) Sapacitabine (CS-682)
- IUPAC Name: N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
- Key Features: A long-chain hexadecanamide group at N4 and a 3'-cyano substituent on the sugar. This prodrug requires intracellular activation to exert anticancer effects, differing from ac4Cm's direct metabolic role .
- Molecular Weight: Not explicitly stated, but significantly higher due to the C16 acyl chain .
(b) N4-Ethyl-2'-deoxycytidine
- IUPAC Name: 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Key Features: Ethylation at N4 and a 2'-deoxy sugar.
Biological Activity
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₅
- Molecular Weight : 271.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with nucleic acid synthesis. Studies indicate that it may act on viral polymerases, which are crucial for viral genome replication.
- Antitumor Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that the compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.
Case Studies
A review of literature reveals several case studies that highlight the biological activity of this compound:
-
Study on Antiviral Efficacy :
- Objective : To evaluate the antiviral activity against influenza virus.
- Findings : The compound significantly reduced viral titers in infected cell cultures, demonstrating a dose-dependent response.
-
Antitumor Activity Assessment :
- Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).
- Findings : Treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed via flow cytometry.
-
Antioxidant Capacity Evaluation :
- Objective : To measure the ability to scavenge free radicals.
- Findings : The compound exhibited a high radical scavenging activity (IC50 = 25 µM), comparable to well-known antioxidants like ascorbic acid.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
